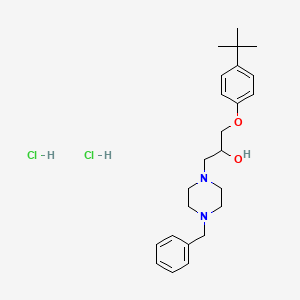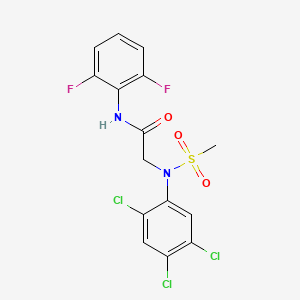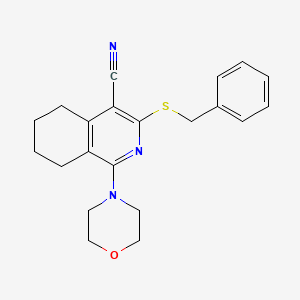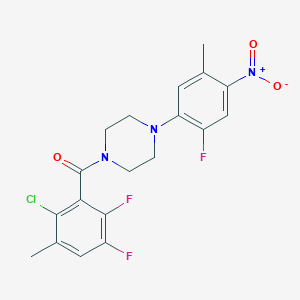
1-(4-benzyl-1-piperazinyl)-3-(4-tert-butylphenoxy)-2-propanol dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-benzyl-1-piperazinyl)-3-(4-tert-butylphenoxy)-2-propanol dihydrochloride, also known as BRL 37344, is a selective β3-adrenergic receptor agonist. It was first synthesized in 1987 and has been extensively studied for its potential therapeutic applications in metabolic disorders such as obesity, diabetes, and cardiovascular diseases.
作用機序
1-(4-benzyl-1-piperazinyl)-3-(4-tert-butylphenoxy)-2-propanol dihydrochloride 37344 selectively activates the β3-adrenergic receptor, which is primarily expressed in adipose tissue. This activation leads to the activation of adenylate cyclase and the subsequent increase in cAMP levels. This results in the activation of protein kinase A (PKA) and the phosphorylation of key metabolic enzymes, leading to increased energy expenditure and fat oxidation.
Biochemical and Physiological Effects:
1-(4-benzyl-1-piperazinyl)-3-(4-tert-butylphenoxy)-2-propanol dihydrochloride 37344 has been shown to have a number of biochemical and physiological effects. It increases energy expenditure and fat oxidation, leading to weight loss and improved glucose homeostasis. It also has beneficial effects on lipid metabolism, insulin sensitivity, and cardiovascular function. Additionally, 1-(4-benzyl-1-piperazinyl)-3-(4-tert-butylphenoxy)-2-propanol dihydrochloride 37344 has been shown to have anti-inflammatory effects and to improve liver function in animal models of non-alcoholic fatty liver disease.
実験室実験の利点と制限
One advantage of 1-(4-benzyl-1-piperazinyl)-3-(4-tert-butylphenoxy)-2-propanol dihydrochloride 37344 is its selectivity for the β3-adrenergic receptor, which reduces the potential for off-target effects. However, its efficacy in humans has been limited, and there have been concerns about its safety and tolerability. Additionally, 1-(4-benzyl-1-piperazinyl)-3-(4-tert-butylphenoxy)-2-propanol dihydrochloride 37344 has a relatively short half-life, which may limit its therapeutic potential.
将来の方向性
Future research on 1-(4-benzyl-1-piperazinyl)-3-(4-tert-butylphenoxy)-2-propanol dihydrochloride 37344 could focus on improving its efficacy and safety profile by optimizing its chemical structure and dosing regimen. Additionally, further studies could investigate its potential therapeutic applications in other metabolic disorders, such as non-alcoholic fatty liver disease and metabolic syndrome. Finally, research could focus on identifying new targets for the treatment of obesity and related metabolic disorders, and on developing novel therapeutics based on the mechanisms of action of 1-(4-benzyl-1-piperazinyl)-3-(4-tert-butylphenoxy)-2-propanol dihydrochloride 37344.
合成法
1-(4-benzyl-1-piperazinyl)-3-(4-tert-butylphenoxy)-2-propanol dihydrochloride 37344 can be synthesized using a multi-step process starting with the reaction of piperazine with benzyl chloride to form N-benzylpiperazine. This is then reacted with 4-tert-butylphenol and epichlorohydrin to form the desired product. The final step involves the formation of the dihydrochloride salt by reacting the product with hydrochloric acid.
科学的研究の応用
1-(4-benzyl-1-piperazinyl)-3-(4-tert-butylphenoxy)-2-propanol dihydrochloride 37344 has been extensively studied in preclinical and clinical trials for its potential therapeutic applications. It has been shown to increase energy expenditure and fat oxidation, leading to weight loss and improved glucose homeostasis. It also has beneficial effects on lipid metabolism, insulin sensitivity, and cardiovascular function.
特性
IUPAC Name |
1-(4-benzylpiperazin-1-yl)-3-(4-tert-butylphenoxy)propan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N2O2.2ClH/c1-24(2,3)21-9-11-23(12-10-21)28-19-22(27)18-26-15-13-25(14-16-26)17-20-7-5-4-6-8-20;;/h4-12,22,27H,13-19H2,1-3H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXZUDIVGALDIFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(CN2CCN(CC2)CC3=CC=CC=C3)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Benzylpiperazin-1-yl)-3-(4-tert-butylphenoxy)propan-2-ol;dihydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![17-(4-bromo-2-nitrophenyl)-1-ethyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5122955.png)

![8-(1,3-benzodioxol-5-ylmethyl)-3-(2,3-dihydro-1H-inden-2-yl)-1-isobutyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5122969.png)
![N-(3-nitrophenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide](/img/structure/B5122978.png)
![11-(2,4-dihydroxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5122995.png)
![ethyl 2-methyl-5-{[(3-nitrophenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B5122997.png)


![5-(2,5-dichlorophenyl)-N-[2-oxo-2-(2-thienyl)ethyl]-2-furamide](/img/structure/B5123023.png)
![N-(1-{1-[3-(2-isoxazolidinyl)propanoyl]-4-piperidinyl}-1H-pyrazol-5-yl)-4-methoxybenzamide](/img/structure/B5123030.png)
![N-{[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]methyl}-N,1-dimethyl-4-piperidinamine](/img/structure/B5123032.png)
![2-ethyl-7-(5-methyl-4H-1,2,4-triazol-3-yl)-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5123033.png)
![N-(2-isopropylphenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5123054.png)